![molecular formula C7H13N3O3S B033474 Oxamyl CAS No. 23135-22-0](/img/structure/B33474.png)
Oxamyl
Overview
Description
Oxamyl is a white, crystalline solid with a slight sulfurous odor . It is used as an insecticide, nematicide, and acaricide on many field crops, vegetables, fruits, and ornamentals . It is commonly sold under the trade name Vydate .
Molecular Structure Analysis
Oxamyl has the molecular formula C7H13N3O3S and a molecular weight of 219.261 . It is a carbamate pesticide .Chemical Reactions Analysis
Oxamyl is highly soluble in water, and is relatively stable in aqueous solutions at acidic pH. It hydrolyzes and photodegrades rapidly to an oximino compound. Biodegradation is also rapid in soils under both aerobic and anaerobic conditions .Physical And Chemical Properties Analysis
Oxamyl is a colorless crystalline solid with a melting point of 100-102 °C . It has a slightly sulfurous odor and a specific gravity of 0.97 . It decomposes to innocuous materials in natural waters and in soil .Scientific Research Applications
Bioremediation of Oxamyl Compounds by Algae
Oxamyl is a systematic nematicide widely used for the control of soil nematodes . Algae play an important role in maintaining micro and macro elements availability, plant biochemical process, nitrogen fixation, photosynthesis and rebate the harmful effect of pesticides through degradation . Algae such as: Chlorella vulgaris, Scenedesmus obliquus, Anabaena oryza and Nostoc muscorum have been used to determine the degradability enhancement of oxamyl by an accelerated biodegradation process . All oxamyl-degrading species showed a highly effective to enhance biodegradation of oxamyl compound .
Nematicide in Agriculture
Oxamyl is used as a nematicide on various crops including potato, tobacco, tomato, cucurbits (edible and inedible peel), pepper, aubergine and plants nurseries of the above‐mentioned crops on soil bed preparation . It is used in both field and greenhouse settings .
Pesticide Risk Assessment
The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessments for the pesticide active substance oxamyl . This includes an assessment of applications for maximum residue levels (MRLs) .
Alternative to Methyl Bromide
Oxamyl has been evaluated as a partial alternative to methyl bromide, a fumigant nematicide, since the early 1970s .
Algal Formulation Development
The current study offers successful high technology for the development of a suspension based algal formulation . The ability of some algae species to degrade nematicides, oxamyl makes this species a useful bio-resource for rapid degradation at the examined sites .
Plant Growth Enhancement
The plant growth enhancing and bio-control abilities offer great potential for increased and sustained yield production even under oxamyl or pest-induced stressed soil environment .
Safety And Hazards
Future Directions
The phaseout of methyl bromide and the ban on, or withdrawal of, other toxic soil fumigants and non-fumigant nematicides belonging to the organophosphate and carbamate groups are leading to changes in nematode-control strategies . Sustainable nematode-control methods are available and preferred, but not always effective enough, especially for cash crops in intensive agriculture .
properties
IUPAC Name |
methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUOCCYDRDERY-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)ON=C(C(=O)N(C)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O/N=C(/C(=O)N(C)C)\SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S | |
Record name | OXAMYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID10860293 | |
Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |
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Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB] | |
Record name | OXAMYL | |
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Record name | Oxamyl | |
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Boiling Point |
Decomposes on distillation | |
Record name | OXAMYL | |
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Solubility |
Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C | |
Record name | OXAMYL | |
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Record name | OXAMYL | |
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Density |
0.97 g/cu cm @ 25 °C | |
Record name | OXAMYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |
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Vapor Pressure |
0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C | |
Record name | OXAMYL | |
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Record name | Oxamyl | |
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Record name | OXAMYL | |
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Mechanism of Action |
Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
Record name | OXAMYL | |
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Product Name |
N,N-Dimethyl-alpha-methylcarbamoyloxyimino-alpha-(methylthio)acetamide | |
Color/Form |
White crystalline solid, Colorless crystals | |
CAS RN |
23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4 | |
Record name | OXAMYL | |
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Record name | OXAMYL | |
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Record name | Oxamyl | |
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Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |
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Record name | N',N'-dimethylcarbamoyl(methylthio)methylenamine N-methylcarbamate | |
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Record name | OXAMYL | |
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Melting Point |
212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C | |
Record name | OXAMYL | |
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URL | https://cameochemicals.noaa.gov/chemical/5099 | |
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Record name | OXAMYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Oxamyl?
A1: Oxamyl exerts its nematicidal and insecticidal effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] By binding to AChE, Oxamyl prevents the breakdown of the neurotransmitter acetylcholine, leading to excessive nerve stimulation and ultimately paralysis and death of the target organism.
Q2: Is there a difference in Oxamyl's effectiveness against various nematode species?
A2: Research indicates that nematode species exhibit varying levels of sensitivity to Oxamyl. Studies have shown that Pratylenchus penetrans displays greater susceptibility compared to Ditylenchus dipsaci and Aphelenchoides fragariae. [] This differential sensitivity might be attributed to variations in their AChE structure or accessibility.
Q3: What is the molecular formula and weight of Oxamyl?
A3: Oxamyl is represented by the molecular formula C7H13N3O3S and possesses a molecular weight of 219.26 g/mol. []
Q4: How does Oxamyl behave in different soil types?
A4: Oxamyl's persistence in soil is significantly influenced by soil properties and environmental conditions. Degradation tends to be faster in warm, moist soils with higher pH levels. For instance, in a study conducted across ten potato fields, the half-life of Oxamyl ranged from 10 to 24 days, with the shortest persistence observed in a site with warm, moist conditions and a higher pH. [] The study suggests a complex interplay of microbial activity and abiotic factors in Oxamyl degradation.
Q5: Can Oxamyl be used effectively in soils with high organic matter content?
A5: Research suggests that Oxamyl's effectiveness, particularly of its metabolite Phenamiphos, is reduced in soils with high organic matter content. []
Q6: What is the primary application of Oxamyl?
A6: Oxamyl is primarily employed as a nematicide and insecticide for controlling a wide range of pests in various crops, including field crops, vegetables, fruits, and ornamental plants. [] It is applied directly to the soil or plants.
A6: Currently, there is limited information available from the provided research articles regarding computational chemistry and modeling studies specifically focused on Oxamyl.
Q7: How does the degradation of Oxamyl in soil impact its effectiveness?
A7: The degradation of Oxamyl in soil can lead to the formation of metabolites, some of which might possess different levels of nematicidal activity or even stimulate nematode infection. For instance, one study observed an increase in citrus nematode infection on sweet orange roots due to an unidentified degradation product of Oxamyl. []
Q8: What is the impact of storage conditions on the stability of Oxamyl-coated seeds?
A8: Studies have shown that Oxamyl coated on seeds remains relatively stable during storage. For example, alfalfa seeds coated with Oxamyl maintained their Oxamyl content even after 26 months of storage, indicating the long-term stability of this formulation. []
A8: The provided research articles primarily focus on the efficacy and environmental fate of Oxamyl, with limited information available regarding specific SHE regulations.
Q9: What is the primary route of elimination for Oxamyl in goats?
A9: In lactating goats, Oxamyl is primarily eliminated through urine (45.3%) and feces (7.2%). [] The identification of thiocyanate as a major metabolite in milk and tissues suggests extensive degradation and metabolic processing of Oxamyl in goats.
Q10: How effective is Oxamyl as a seed treatment against nematodes?
A10: Oxamyl seed treatments have demonstrated efficacy in controlling nematodes and promoting plant growth. In a study involving soybean seeds coated with Oxamyl, a significant reduction in soybean cyst nematode populations and an increase in shoot weight were observed compared to untreated seeds. [] This highlights the potential of seed treatments in delivering targeted nematode control.
A12: While the provided research primarily focuses on efficacy and environmental fate, one study indicates that Oxamyl's toxicity extends beyond AChE inhibition and might involve the production of reactive oxygen species (ROS), potentially causing oxidative damage to honeybee larvae. [] This finding highlights the importance of considering non-target organism impacts when assessing Oxamyl's safety profile.
Q11: Can algae play a role in the biodegradation of Oxamyl?
A11: Research indicates that certain algal species can contribute to the biodegradation of Oxamyl in soil. For instance, a study found that incorporating Scenedesmus obliquus into Oxamyl-treated soil significantly enhanced Oxamyl degradation (up to 100% in soil and 75% in banana plants) compared to untreated controls. [] This suggests the potential of utilizing specific algal species for bioremediation of Oxamyl-contaminated environments.
Q12: Does the application timing of Oxamyl impact its effectiveness in controlling nematodes?
A12: Studies suggest that the timing of Oxamyl application can influence its efficacy. For instance, in a study on raspberry plants, spring applications of Oxamyl effectively suppressed Pratylenchus penetrans populations, while fall applications were less effective. [, ] These findings highlight the importance of optimizing application timing for maximum effectiveness.
Q13: Are there alternative methods for nematode control in agricultural settings?
A13: The research articles highlight several alternative methods for nematode control, including:
- Soil fumigation: Fumigants like 1,3-D and methyl bromide effectively controlled nematodes in various crops, including potatoes and cantaloupe. [, ]
- Biocontrol agents: Entomopathogenic nematodes (EPNs) showed potential in suppressing both insect pests and plant-parasitic nematodes. []
- Organic amendments: Oilseed cakes (anise, fennel, sesame) and animal manures (chicken, goat) demonstrated nematicidal activity against Meloidogyne incognita in eggplant and cucurbit plants, respectively. [, ]
- Other nematicides: Compounds like aldicarb, ethoprophos, fenamiphos, and thionazin were tested in various studies and showed varying degrees of efficacy against different nematode species. [, , , , , , ]
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